molecular formula C11H8ClFN2O B13212968 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

Cat. No.: B13212968
M. Wt: 238.64 g/mol
InChI Key: JCPCYUXSYQAUJP-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine (: 40423-67-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 5-fluoropyrimidines, a privileged scaffold in drug discovery due to its versatility and ability to improve pharmacokinetic properties by acting as a bioisostere for phenyl and other aromatic systems . The molecular formula is C 11 H 8 ClFN 2 O and it has a molecular weight of 238.65 . The pyrimidine core is a key structural component in a wide range of therapeutic agents, and this specific compound serves as a versatile synthetic intermediate. Its structure features reactive sites, including the chlorine and fluorine atoms on the pyrimidine ring, which allow for further functionalization via strategies like nucleophilic aromatic substitution (S N Ar) to create novel compounds for biological evaluation . This makes it a valuable reagent for researchers developing potential treatments in areas such as anti-infectives and oncology . The compound should be handled by experienced laboratory personnel only and is intended solely for research purposes. It is not approved for human or veterinary use.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-4-2-3-5-9(7)16-10-8(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

JCPCYUXSYQAUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 2-methylphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution due to its electron-withdrawing environment, facilitated by adjacent fluorine and phenoxy groups. Key reactions include:

Amine Substitution
Reaction with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH) yields 2-amino-5-fluoro-4-(2-methylphenoxy)pyrimidine derivatives . For example:
C11H9ClFN2O+RNH2C11H10FN3O+HCl\text{C}_{11}\text{H}_9\text{ClFN}_2\text{O}+\text{RNH}_2\rightarrow \text{C}_{11}\text{H}_{10}\text{FN}_3\text{O}+\text{HCl}

Thiol Substitution
Thiols (e.g., benzyl mercaptan) replace the chlorine atom at position 2, forming thioether derivatives. Reactions typically proceed at 80–100°C with yields exceeding 75%.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling
Using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, the chlorine atom is replaced with aryl groups. This reaction is critical for synthesizing biaryl derivatives with potential pharmaceutical applications . Example:
C11H9ClFN2O+ArB OH 2C17H13FN2O+B OH 3+HCl\text{C}_{11}\text{H}_9\text{ClFN}_2\text{O}+\text{ArB OH }_2\rightarrow \text{C}_{17}\text{H}_{13}\text{FN}_2\text{O}+\text{B OH }_3+\text{HCl}

Buchwald-Hartwig Amination
Palladium-catalyzed coupling with amines forms C–N bonds, yielding N-arylpyrimidine derivatives. Optimized conditions use Xantphos as a ligand and Cs₂CO₃ as a base .

Halogen Exchange Reactions

The chlorine atom can be replaced with other halogens under specific conditions:

Fluorination
Using KF or CsF in DMF at elevated temperatures (120°C), the chlorine atom is substituted with fluorine, yielding 2,5-difluoro-4-(2-methylphenoxy)pyrimidine.

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring can engage in cycloaddition reactions with dienes or serve as a scaffold for heterocycle synthesis. For example, reaction with hydrazine forms pyrazolo[3,4-d]pyrimidine derivatives.

Industrial-Scale Considerations

Continuous flow reactors improve reaction efficiency and scalability. Purification via recrystallization (ethanol/water) achieves >98% purity, critical for pharmaceutical applications.

Scientific Research Applications

Scientific Applications of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is a fluorinated pyrimidine derivative with diverse applications in scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural arrangement, featuring a chloro group at position 2, a fluoro group at position 5, and a 2-methylphenoxy substituent at position 4 of the pyrimidine ring, contributes to its distinct biological properties.

Medicinal Chemistry

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine serves as a building block in the synthesis of various pharmacologically active compounds, such as kinase inhibitors and antiviral agents. Research indicates that it exhibits significant enzyme inhibition properties and has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, highlighting the compound's potential as an anticancer agent.
The compound has also demonstrated anti-inflammatory effects by suppressing COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)
SAR studies reveal that the presence of electron-donating groups and specific substituents on the pyrimidine ring significantly enhance biological activity. The unique steric and electronic effects imparted by the methylphenoxy group contribute to the compound's effectiveness against various targets.

Table 1: Comparative SAR Analysis

Compound NameKey Structural FeaturesBiological Activity
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidineChloro at position 2, Fluoro at position 5Thymidylate synthase inhibitor, anti-inflammatory
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidineSimilar structure with different phenoxy groupSimilar biological activities
2,4-Dichloro-5-fluoropyrimidineTwo chlorines at positions 2 and 4Increased reactivity

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (μM)
Thymidylate SynthaseCompetitiveNot specified
COX-2Non-competitive0.04 ± 0.01

Materials Science

Due to its electronic properties, 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is used in the development of organic semiconductors and light-emitting diodes (LEDs). The 2-methylphenoxy group influences the compound's electronic properties and reactivity, enhancing its potential as a pharmacologically active compound and its suitability for specific applications in materials science.

Biological Studies

The compound is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine and chlorine atoms in the compound can enhance its binding affinity to target proteins, leading to effective inhibition. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Case Studies and Research Findings

  • Cancer Treatment: Studies have shown its efficacy in inhibiting tumor growth in various cancer cell lines by targeting thymidylate synthase.
  • Inflammation Models: In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls.
  • Mechanistic Insights: Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating a strong potential for drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s fluorine and chlorine atoms can enhance its binding affinity to target proteins, leading to effective inhibition. The molecular targets and pathways involved vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Phenoxy vs. Aryl/Alkylamino Groups

  • 2-Chloro-5-fluoro-4-(3-(4-fluorophenyl)propoxy)pyrimidine (6g): Features a 3-(4-fluorophenyl)propoxy group. NMR data (δ 8.17 ppm for pyrimidine proton) indicate distinct electronic effects compared to 2-methylphenoxy derivatives .
  • 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine: The o-tolylamino group introduces hydrogen-bonding capacity, increasing solubility. X-ray crystallography reveals a dihedral angle of 12.8° between the pyrimidine and aryl rings, impacting molecular conformation .

Heteroaromatic and Trifluoromethoxy Substituents

  • Its molecular weight (209.61 g/mol) is lower than phenoxy derivatives, affecting pharmacokinetics .
  • 2-Chloro-5-fluoro-4-(3-(trifluoromethoxy)phenyl)pyrimidine : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, making it suitable for agrochemical applications (e.g., herbicides, as in ) .

Positional Isomerism and Functional Group Effects

  • 4-Chloro-5-Fluoro-2-Methoxypyrimidine : Methoxy at the 2-position (vs. chloro in the target compound) alters electronic distribution. The molecular weight (162.55 g/mol) is lower, and the methoxy group increases polarity, affecting solubility .
  • 2-(2-Fluoro-substituted phenyl)amino-5-chloro-4-pyrimidinecarboxylic Acids: Carboxylic acid groups confer herbicidal activity, demonstrating how functional group choice directs application (agricultural vs. pharmaceutical) .

Sulfur-Containing Analogues

  • 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine : The methylsulfanyl group acts as a leaving group in nucleophilic substitution reactions (e.g., in for synthesizing BMY-14802). Sulfur’s electronegativity differs from oxygen, influencing reactivity and metabolic pathways .

Data Tables: Key Structural and Functional Comparisons

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications CAS Number Reference
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine 2-Methylphenoxy 252.67* Pharmaceutical intermediates Not provided Target Compound
2-Chloro-5-fluoro-4-(pyridin-4-yl)pyrimidine Pyridin-4-yl 209.61 Drug discovery 1539404-40-4
2-Chloro-5-fluoro-4-(3-(trifluoromethoxy)phenyl)pyrimidine 3-(Trifluoromethoxy)phenyl 292.62 Agrochemicals 1500999-14-3
4-Chloro-5-Fluoro-2-Methoxypyrimidine Methoxy (at 2-position) 162.55 Synthetic intermediate 1801-06-5
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine o-Tolylamino 277.73 Crystallography studies Not provided

*Calculated based on molecular formula C₁₁H₉ClFN₂O.

Biological Activity

2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment. Its structural characteristics facilitate interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Synthesis

The compound features a chloro group at position 2, a fluoro group at position 5, and a 2-methylphenoxy substituent at position 4 of the pyrimidine ring. This specific arrangement contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-methylphenol, often utilizing methods such as the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds efficiently.

Enzyme Inhibition

Research indicates that 2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and highlights the compound's potential as an anticancer agent .

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (μM)
Thymidylate SynthaseCompetitiveNot specified
COX-2Non-competitive0.04 ± 0.01

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been reported to suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Such activity suggests that it could be developed as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-donating groups and specific substituents on the pyrimidine ring significantly enhance biological activity. The unique steric and electronic effects imparted by the methylphenoxy group contribute to the compound's effectiveness against various targets.

Table 2: Comparative SAR Analysis

Compound NameKey Structural FeaturesBiological Activity
2-Chloro-5-fluoro-4-(2-methylphenoxy)pyrimidineChloro at position 2, Fluoro at position 5Thymidylate synthase inhibitor, anti-inflammatory
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidineSimilar structure with different phenoxy groupSimilar biological activities
2,4-Dichloro-5-fluoropyrimidineTwo chlorines at positions 2 and 4Increased reactivity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth in various cancer cell lines by targeting thymidylate synthase1.
  • Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating a strong potential for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-fluoro-4-(2-methylphenoxy)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a fluorinated pyrimidine precursor and 2-methylphenol under basic conditions. For example, using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves moderate yields (~50–65%) . Lower yields may result from steric hindrance due to the 2-methylphenoxy group or competing side reactions. Optimization can include using microwave-assisted synthesis to reduce reaction time or employing phase-transfer catalysts to enhance nucleophilicity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, a derivative with similar substituents (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine) was resolved at 293 K with an R factor of 0.034, validating bond lengths and angles . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and corroborated by 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (ESI-MS, [M+H]+^+ at m/z 297.06) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles are mandatory. Avoid inhalation and skin contact due to potential toxicity. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this pyrimidine in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyrimidine ring toward Suzuki-Miyaura couplings. DFT studies on analogous systems (e.g., 2-chloro-4-fluoro-benzoic acid derivatives) show that the para-fluoro group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the C4 position . However, steric effects from the 2-methylphenoxy group may reduce coupling efficiency with bulky boronic acids. Screening ligands like SPhos or XPhos improves yields in such cases .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level reliably predicts IR and NMR spectra. For instance, calculations on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine showed <5% deviation between experimental and theoretical 13C NMR^{13} \text{C NMR} shifts . Fukui functions can further identify reactive sites for electrophilic/nucleophilic attacks .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) often arise from assay conditions or impurity profiles. For example, trace residual DMF in synthesized batches can inhibit enzyme activity. Rigorous purification (e.g., preparative HPLC) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) are recommended . Meta-analysis of SAR studies on related pyrimidines (e.g., 5-[(2-chlorophenyl)methyl]pyrimidine-2,4-diamine) highlights the critical role of the 2-methylphenoxy group in modulating lipophilicity and target binding .

Data Contradictions and Troubleshooting

Q. Why do crystallographic studies report varying dihedral angles for the 2-methylphenoxy substituent?

  • Analysis : Crystal packing forces and solvent interactions (e.g., methanol vs. acetonitrile) induce conformational flexibility. In 3-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyrimidine derivatives, dihedral angles between the phenoxy and pyrimidine rings ranged from 15° to 35° depending on solvent polarity . Molecular dynamics simulations (MD) can model these effects .

Q. How to address low yields in halogen-exchange reactions involving this compound?

  • Troubleshooting : Fluorine-chlorine exchanges often fail due to the strong C-F bond. Transition metal catalysts (e.g., CuI/1,10-phenanthroline) in DMSO at 120°C improve selectivity for replacing chloro over fluoro groups . Monitor reaction progress via 19F NMR^{19} \text{F NMR} to detect intermediates .

Methodological Tables

Analytical Technique Key Parameters Reference
SC-XRDR factor <0.05, T=293 K
HPLCRetention time: 8.2 min (C18)
DFT CalculationsB3LYP/6-31G*, solvent=CHCl3_3

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